N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide
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Overview
Description
1,2,4-Oxadiazoles are a type of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their versatility in drug discovery and are frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
1,2,4-Oxadiazoles can be synthesized through several methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . It possesses hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . In some structures, intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and an NH2 group has been observed .Chemical Reactions Analysis
1,2,4-Oxadiazoles can undergo various chemical reactions. For instance, they can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can vary widely depending on the specific compound. For instance, some compounds may appear as a solid form .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of 1,2,4-oxadiazoles are promising. They are being actively studied for their potential applications in various fields, including medicinal chemistry, organic synthesis, and material science . The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with cyclohexylamine to form N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carboxamide, which is then reacted with acryloyl chloride to form the final product.", "Starting Materials": [ "3-ethyl-1,2,4-oxadiazole-5-carboxylic acid", "cyclohexylamine", "acryloyl chloride" ], "Reaction": [ "Step 1: 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid is reacted with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to form N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carboxamide.", "Step 2: N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carboxamide is then reacted with acryloyl chloride in the presence of a base such as triethylamine in anhydrous dichloromethane to form the final product N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide." ] } | |
CAS No. |
2411305-19-4 |
Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.3 |
Purity |
95 |
Origin of Product |
United States |
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